4-Bromo-2-phenylpyridine

Regioselective Synthesis Suzuki Coupling 2,4-Dibromopyridine

Uncontrolled Suzuki reactivity with 2-bromo regioisomers often derails sequential arylations. 4-Bromo-2-phenylpyridine (CAS 98420-98-5) provides a dormant C4 handle that couples 5-7x slower, enabling precise orthogonal C-C bond formation. • Orthogonal handle for clean sequential 2,4-diarylpyridine library synthesis • Core scaffold in NLRP3 inflammasome inhibitor patents (e.g., US 20250179078) • Post-complexation functionalization for OLED Ir(III) emitters without disrupting the coordination sphere • ≥95% purity; shipped under inert gas for stability

Molecular Formula C11H8BrN
Molecular Weight 234.09 g/mol
CAS No. 98420-98-5
Cat. No. B1282784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-phenylpyridine
CAS98420-98-5
Molecular FormulaC11H8BrN
Molecular Weight234.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC=CC(=C2)Br
InChIInChI=1S/C11H8BrN/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-8H
InChIKeyHCQHVQSQHXZRGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-2-phenylpyridine (CAS 98420-98-5): Baseline Characteristics for Procurement Decisions


4-Bromo-2-phenylpyridine (CAS 98420-98-5) is a halogenated phenylpyridine building block with a molecular formula of C11H8BrN and a molecular weight of 234.09 g/mol . It features a bromine substituent at the para position of the pyridine ring relative to the nitrogen and a phenyl group at the ortho position . This substitution pattern is distinct from its regioisomer 2-bromo-4-phenylpyridine (CAS 54151-74-5), where the positions are reversed , leading to fundamental differences in electronic character and reactivity crucial for synthetic planning.

1
Orthogonal sequential cross-coupling strategy building block
2
Regioisomer-dependent electronic and reactivity profile
3
Distinct from 2-bromo or 3-bromo phenylpyridine analogs

Why 4-Bromo-2-phenylpyridine Cannot Be Interchanged with Generic Bromophenylpyridines


Substituting 4-bromo-2-phenylpyridine with a generic analog such as 2-bromo-4-phenylpyridine or 3-bromo-2-phenylpyridine is generally not feasible without fundamentally altering reaction outcomes [1]. The bromine atom at the 4-position is electronically deactivated relative to the 2-position in the pyridine ring, making Suzuki-Miyaura cross-coupling reactivity markedly different; comparative studies show the 2-bromo isomer couples 5-7 times faster than the 4-bromo isomer [2]. Consequently, 4-bromo-2-phenylpyridine serves as a dormant handle amenable to facile sequential coupling, a capability the 2-bromo isomer lacks. The substitution pattern also impacts the pKa of the pyridine nitrogen, with the 4-bromo-2-phenyl isomer being more basic than its 2-bromo regioisomer, significantly influencing metal coordination chemistry .

Reactivity Suzuki coupling rate may shift 5-7x with 2-bromo regioisomer, altering reaction sequence outcomes.
Electronics Pyridine basicity and metal coordination may differ; pKa variation can change catalytic behavior.
Application Generic analogs may lack direct patent association with NLRP3 inhibitor scaffold synthesis.

Quantitative Differentiation Evidence for 4-Bromo-2-phenylpyridine Against Closest Analogs


Regioselective Precursor: Unmatched C2 Selectivity in Suzuki Coupling of 2,4-Dibromopyridine

The direct precursor to 4-bromo-2-phenylpyridine, 2,4-dibromopyridine, undergoes a Suzuki–Miyaura cross-coupling with an organoboron species with a C2:C4 regioselectivity of up to 98:1 when employing C3-symmetric tripalladium cluster catalysts . This starkly contrasts with regioisomeric dibromopyridines where such high selectivity for a single halogen position is unattainable, rendering 4-bromo-2-aryl pyridines uniquely accessible via this atom-economical route. The 2-bromo isomer typically requires an entirely separate and less efficient bromination route .

C2 Selectivity
Class-level inference
98:1 (C2:C4)
Selectivity ratio
Supports atom-economical precursor route.
Data to verify; Pd3 cluster catalyst context.
Regioselective Synthesis Suzuki Coupling 2,4-Dibromopyridine

Orthogonal Reactivity: 4-Br vs 2-Br Suzuki-Miyaura Coupling Rates

Comparative kinetic studies on halopyridines demonstrate that 2-bromopyridine undergoes Suzuki-Miyaura couplings 5-7 times faster than the 4-bromo isomer under standard Pd(0) catalysis [1]. This allows 2,4-dibromopyridine to be coupled at the 2-position with phenylboronic acid to form 4-bromo-2-phenylpyridine while preserving the 4-bromo handle for a subsequent, slower coupling step [2]. In the regioisomer 2-bromo-4-phenylpyridine, the bromine is at the kinetically more reactive 2-position, severely limiting its utility in orthogonal sequential coupling strategies.

Coupling Rate
Class-level inference
4-Br is 5-7x slower
2-Br (k_rel=1.0) vs 4-Br (k_rel≈0.14–0.20)
Enables orthogonal sequential coupling.
Rate context may vary with ligand system.
Cross-Coupling Kinetics Orthogonal Functionalization Bromopyridine Reactivity

Target-Specific Utility: Direct Incorporation into NLRP3 Inflammasome Inhibitors

4-Bromo-2-phenylpyridine is specifically documented as a precursor in the synthesis of NLRP3 inflammasome inhibitors according to patent literature (2020-2025) [1]. The 2-bromo isomer lacks this direct association, being primarily linked to general ligand or material science applications . While direct comparative bioactivity data is not yet publicly available, the distinct patent coverage indicates a preferred pharmacophoric substitution pattern.

NLRP3 Inhibitor Use
Supporting evidence
Explicit patent intermediate
US 20250179078 scope
Reported pharmacophoric substitution pattern.
Quantitative bioactivity data not publicly released.
NLRP3 Inhibitor Medicinal Chemistry Building Block

Predicted Physicochemical Property Differentiation: pKa and Lipophilicity

The predicted pKa of 4-bromo-2-phenylpyridine is 2.82 ± 0.10 , significantly higher than the reported pKa range for 2-bromopyridine (0.6–1.2) [1]. This enhanced basicity arises from the electron-donating phenyl group at the 2-position mitigating the electron-withdrawing bromine. Its boiling point is predicted to be 311.9 ± 22.0 °C . While these are predicted values, they suggest markedly different solubility and coordination behaviors compared to less basic isomers.

Predicted pKa
Supporting evidence
2.82 ± 0.10
vs 2-bromopyridine (0.6–1.2)
Higher basicity may alter solubility and coordination.
Predicted value; requires experimental validation.
Physicochemical Properties pKa Solubility

High-Value Application Scenarios for 4-Bromo-2-phenylpyridine


Multi-Step Synthesis of 2,4-Diarylpyridines via Orthogonal Cross-Coupling

Leveraging the high C2-regioselectivity of the precursor and the 5-7x slower Suzuki reactivity of the 4-bromo handle [1], 4-bromo-2-phenylpyridine is an optimal intermediate for constructing 2,4-diarylpyridines through sequential alkyl/aryl installations. This orthogonal reactivity is not accessible with 2-bromo isomers, enabling a controlled build-up of molecular complexity in drug discovery programs.

Synthesis of NLRP3 Inflammasome Inhibitor Candidates

Vendor data and patent literature explicitly associate 4-bromo-2-phenylpyridine with NLRP3 inflammasome inhibitors [2]. Medicinal chemistry groups targeting inflammatory and neurodegenerative diseases should prioritize this compound for library synthesis, as its unique substitution pattern aligns with core scaffold requirements in recent patent filings (e.g., US 20250179078).

Coordination Chemistry and Catalyst Development

The higher predicted pKa of 4-bromo-2-phenylpyridine (2.82) compared to 2-bromopyridine (0.6–1.2) suggests a stronger sigma-donor character for the pyridine nitrogen . This can be leveraged in the design of Pd, Ir, or Ru catalysts where ligand basicity directly correlates with catalytic activity and stability, distinguishing it from less basic bromopyridine ligands.

High-Performance OLED Materials Development

Phenylpyridines are core motifs in phosphorescent Ir(III) complexes used in OLEDs . The 4-bromo-2-phenyl pattern allows post-complexation functionalization via the bromine handle, enabling precise tuning of emission wavelengths and solvent compatibility without perturbing the metal coordination sphere, a strategic advantage over non-halogenated or alternative regioisomeric analogs.

Application
Selection Property
Validation Focus
Sequential 2,4-diarylpyridine synthesis
Orthogonal Suzuki coupling rates
Reaction sequence compatibility review
NLRP3 inhibitor library synthesis
Patent-associated scaffold pattern
Pharmacophoric substitution context
Metal catalyst ligand design
Enhanced pyridine basicity
Sigma-donor character assessment
OLED phosphorescent complex tuning
Post-complexation Br handle
Emission wavelength modification review

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